5-(Benzyloxy)-2-nitrobenzoic acid
Description
Contextualizing Nitro- and Benzyloxy-Substituted Benzoic Acid Derivatives in Chemical Literature
Nitro- and benzyloxy-substituted benzoic acid derivatives are significant classes of organic compounds with wide-ranging applications in chemical research and industry. fishersci.comwikipedia.org The nitro group (-NO2) is a strong electron-withdrawing group, while the benzyloxy group (-OCH2C6H5) is a notable substituent, and their presence on a benzoic acid framework imparts distinct chemical characteristics to the molecule. nih.gov
Nitrobenzoic acids are valuable precursors in the synthesis of various organic molecules. wikipedia.orgchemiis.com The nitro group can be readily reduced to an amino group, which serves as a versatile functional group for further chemical transformations. This makes nitrobenzoic acids important intermediates in the production of dyes, pharmaceuticals, and agrochemicals. wikipedia.orgchemiis.com The electron-withdrawing nature of the nitro group also increases the acidity of the carboxylic acid. wikipedia.org
The benzyloxy group is frequently employed as a protecting group for hydroxyl functionalities in multi-step organic syntheses. It is stable under many reaction conditions and can be selectively removed, often through catalytic hydrogenation. This strategic use is crucial in the synthesis of complex molecules, including natural products and pharmaceuticals. The introduction of a benzyloxy group can also enhance the lipophilicity of a molecule.
Academic Significance and Research Trajectories of 5-(Benzyloxy)-2-nitrobenzoic acid
This compound is a benzoic acid derivative that holds academic interest as a versatile intermediate in organic synthesis. lookchem.comguidechem.com Its structure incorporates three key functional groups: a carboxylic acid, a nitro group, and a benzyloxy group, each offering a site for selective chemical modification. This trifunctional nature allows for a variety of synthetic transformations, making it a valuable starting material for more complex molecules. lookchem.com
Research involving this compound has primarily focused on its role as a precursor in the synthesis of heterocyclic compounds and other substituted aromatic systems. The specific arrangement of its functional groups enables directed chemical reactions. For example, the reduction of the nitro group to an amine can be followed by an intramolecular reaction with the carboxylic acid (or a derivative thereof) to form nitrogen-containing heterocyclic rings, which are common structural motifs in medicinal chemistry.
Current research continues to explore the utility of this compound in developing novel synthetic methodologies. Its potential applications may extend to materials science and the creation of new materials with specific properties. lookchem.com The strategic use of this compound as a building block is anticipated to contribute to the discovery of new synthetic routes and the development of novel compounds in various areas of chemical science.
Data Tables
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C14H11NO5 lookchem.comchembk.com |
| Molecular Weight | 273.24 g/mol lookchem.comchembk.com |
| CAS Number | 874523-84-9 lookchem.comchemicalbook.com |
| Melting Point | 167-169 °C lookchem.com |
| Appearance | Solid lookchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-nitro-5-phenylmethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c16-14(17)12-8-11(6-7-13(12)15(18)19)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIYIFIIMHKYIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462758 | |
| Record name | 5-benzyloxy-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61340-15-6 | |
| Record name | 5-benzyloxy-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 Benzyloxy 2 Nitrobenzoic Acid
Retrosynthetic Analysis of 5-(Benzyloxy)-2-nitrobenzoic acid
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. lkouniv.ac.inwordpress.comslideshare.net This process involves breaking bonds (disconnections) and converting functional groups (functional group interconversions, or FGIs) to reveal plausible synthetic pathways. lkouniv.ac.inwordpress.com
Disconnection Strategies for Nitro-Aromatic Carboxylic Acid Systems
Direct disconnection of the nitro (NO₂) and carboxylic acid (COOH) groups from the aromatic ring is generally not a viable synthetic strategy due to the lack of reliable corresponding synthetic reactions. lkouniv.ac.inwordpress.com Therefore, a more nuanced approach involving Functional Group Interconversion (FGI) is employed. A common strategy for aromatic carboxylic acids is to consider them as arising from the oxidation of an alkyl group, typically a methyl group. lkouniv.ac.inwordpress.comquora.com Similarly, an aromatic nitro group is often introduced via electrophilic nitration.
Applying this to this compound, the primary disconnections involve the C-N bond of the nitro group and an FGI of the carboxylic acid to a methyl group. This leads to a key intermediate, 2-methyl-5-(benzyloxy)nitrobenzene. Further disconnection of the benzyloxy ether bond reveals 5-hydroxy-2-methylnitrobenzene and a benzyl (B1604629) halide as synthons.
An alternative retrosynthetic pathway could involve the nitration of a benzyloxybenzoic acid precursor. In this case, the target molecule is disconnected at the C-N bond, leading to 3-(benzyloxy)benzoic acid. The benzyloxy group is an ortho-, para-director, but the carboxylic acid is a meta-director. The directing effects of these groups must be carefully considered to achieve the desired regioselectivity in the forward synthesis.
A plausible retrosynthetic analysis for this compound is outlined below:
This schematic illustrates two potential retrosynthetic pathways, highlighting the key disconnections and functional group interconversions.
Introduction of the Benzyloxy Moiety
The benzyloxy group is a common protecting group for phenols and alcohols, and its introduction is a key step in many synthetic sequences. The most common method for forming a benzyl ether is the Williamson ether synthesis, which involves the reaction of an alkoxide with a benzyl halide. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, this would typically involve the reaction of a 5-hydroxynitrobenzoic acid derivative with a benzyl halide in the presence of a base. The choice of base and reaction conditions is crucial to ensure efficient etherification without promoting side reactions.
Classical and Modern Synthetic Routes to this compound
The forward synthesis of this compound can be approached through several routes, each with its own set of advantages and challenges. The choice of route often depends on the availability of starting materials, desired yield, and scalability of the process.
Regioselective Nitration Protocols for Benzyloxybenzoic Acid Scaffolds
The nitration of substituted benzenes is a classic example of electrophilic aromatic substitution. The regioselectivity of the reaction is governed by the electronic and steric effects of the substituents already present on the ring. In the case of nitrating a 3-(benzyloxy)benzoic acid precursor, the benzyloxy group is an activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. The interplay of these directing effects will determine the position of the incoming nitro group. The nitration of methyl benzoate (B1203000), for instance, is highly regioselective, yielding predominantly the meta-nitro product due to the deactivating effect of the ester group. rsc.org
For the synthesis of this compound, starting from 3-(benzyloxy)benzoic acid, the benzyloxy group would direct the incoming nitro group to the ortho and para positions (positions 2, 4, and 6). The carboxylic acid group would direct to the meta positions (positions 5). The desired product has the nitro group at the 2-position, which is ortho to the activating benzyloxy group. Therefore, careful control of reaction conditions is necessary to favor the formation of the desired isomer.
Table 1: Representative Conditions for Regioselective Nitration
| Starting Material | Nitrating Agent | Conditions | Major Product(s) | Reference |
| Methyl benzoate | Conc. HNO₃, Conc. H₂SO₄ | 0-15 °C | Methyl 3-nitrobenzoate | rsc.org |
| o-Chlorobenzoic acid | Mixed acid (HNO₃/H₂SO₄) | < 5 °C | 2-Chloro-5-nitrobenzoic acid | googleapis.com |
| 3-(Substituted-phenoxy)benzoic acid | 88% HNO₃, H₂SO₄ | < 10 °C | 2-Nitro-5-(substituted-phenoxy)benzoic acid | googleapis.com |
Etherification Strategies for Benzyloxy Group Incorporation
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers, including benzyl ethers. wikipedia.orgmasterorganicchemistry.com This reaction involves the Sₙ2 displacement of a halide or other suitable leaving group by an alkoxide or phenoxide. In the synthesis of this compound, a common precursor is 5-hydroxy-2-nitrobenzoic acid or its corresponding ester. The phenolic hydroxyl group can be deprotonated with a suitable base to form a phenoxide, which then reacts with a benzyl halide (e.g., benzyl bromide or benzyl chloride) to form the desired benzyl ether.
The choice of base is critical to the success of the Williamson ether synthesis. Strong bases such as sodium hydride (NaH) are often used to ensure complete deprotonation of the phenol (B47542). However, milder bases can also be employed, particularly when other sensitive functional groups are present.
Table 2: Typical Conditions for Williamson Ether Synthesis
| Alcohol/Phenol | Benzylating Agent | Base | Solvent | Temperature | Yield | Reference |
| Various alcohols | Benzyl bromide | NaH | THF | rt | Good to excellent | wikipedia.org |
| Salicylaldehyde | Chloroacetic acid | NaOH | Water | - | - | wikipedia.org |
| m-Cresol | Substituted phenyl halide | - | - | - | - | googleapis.com |
Carboxylic Acid Formation via Oxidation Pathways
The oxidation of an alkyl side chain on an aromatic ring to a carboxylic acid is a fundamental transformation in organic synthesis. quora.comquora.com This method provides an alternative route to introducing a carboxylic acid group compared to direct carboxylation. For the synthesis of this compound, a potential precursor is 2-methyl-5-(benzyloxy)nitrobenzene. The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Potassium permanganate (B83412) (KMnO₄) is a powerful and commonly used reagent for this transformation. masterorganicchemistry.comyoutube.com The reaction is typically carried out under heating in an aqueous solution, which can be neutral, acidic, or basic. Other oxidizing agents, such as nitric acid in the presence of a vanadium catalyst, have also been employed for the oxidation of nitrotoluenes to nitrobenzoic acids. google.com
Table 3: Reagents for the Oxidation of Benzylic Methyl Groups
| Substrate | Oxidizing Agent | Conditions | Product | Reference |
| 4-Bromoacetophenone | KMnO₄ | - | 4-Bromobenzoic acid | quora.comquora.com |
| Nitrotoluenes | Nitric acid, Vanadium(V) compound | 130-190 °C | Nitrobenzoic acids | google.com |
| Alkylbenzenes | KMnO₄ | Heat, aqueous | Benzoic acids | masterorganicchemistry.com |
Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of synthesizing this compound, this translates to developing cleaner, safer, and more efficient methods.
Solvent-Free and Environmentally Benign Reaction Conditions
Traditional nitration reactions often employ a mixture of concentrated nitric and sulfuric acids, which are highly corrosive and generate significant acidic waste. numberanalytics.comnih.gov The use of large volumes of organic solvents further contributes to environmental pollution. rsc.org To address these issues, research has focused on solvent-free and environmentally benign reaction conditions.
One promising approach is the use of solid acid catalysts, which can replace corrosive liquid acids. acs.org These catalysts are easily separable from the reaction mixture, minimizing waste and allowing for potential reuse. While specific examples for the synthesis of this compound are not extensively documented, the nitration of various aromatic compounds using solid acids demonstrates the potential of this method. acs.org
Another green strategy involves the use of alternative, less hazardous solvents. Perfluorocarbons have been investigated as effective solvents for nitration reactions, leading to highly nitrated products at lower temperatures and with reduced acid waste. rsc.org These solvents are chemically inert and can be recycled, offering a more sustainable alternative to traditional organic solvents. rsc.org The nitration of phenolic compounds has also been achieved with dilute nitric acid using phase-transfer catalysts, which facilitate the reaction between immiscible reactants and can lead to higher selectivity and milder reaction conditions. acs.org
The following table summarizes potential green solvent alternatives for the synthesis of this compound, based on general green chemistry principles for nitration reactions.
| Solvent System | Advantages | Potential Applicability |
| Solvent-Free | Reduces solvent waste, simplifies work-up. | Potentially applicable with solid acid catalysts. |
| Perfluorocarbons | Inert, recyclable, allows for lower reaction temperatures. rsc.org | Could reduce acid waste and improve safety. rsc.org |
| Ionic Liquids | Low vapor pressure, potential for recyclability. | Can serve as both solvent and catalyst in some nitrations. |
| Aqueous Systems | Environmentally benign, reduces use of organic solvents. nih.gov | Feasible with phase-transfer catalysts for nitration. acs.org |
Catalytic Methodologies for Enhanced Efficiency
The nitration of aromatic compounds, a key step in the synthesis of the target molecule, can be significantly improved through catalysis. While traditional methods rely on stoichiometric amounts of strong acids, catalytic nitration using solid acids like zeolites or modified mixed-metal oxides can proceed with higher efficiency and selectivity. acs.orgacs.org For instance, the use of a Mo(VI)-supported TiO₂–ZrO₂ mixed-metal oxide has been shown to be effective for the continuous-flow nitration of various aromatic compounds. acs.org
Phase-transfer catalysis (PTC) is another powerful tool for greening the synthesis of nitroaromatic compounds. acs.orgnih.govalfachemic.comyoutube.com PTC can facilitate the reaction between an aqueous phase containing the nitrating agent and an organic phase containing the substrate, often leading to milder reaction conditions and improved yields. acs.orgalfachemic.com The use of tetrabutylammonium (B224687) bromide as a phase-transfer catalyst has been shown to be effective in the selective nitration of phenols with dilute nitric acid. acs.org
The table below presents a comparison of potential catalytic systems for the nitration step in the synthesis of this compound.
| Catalyst Type | Example | Advantages |
| Solid Acid Catalysts | Zeolites, Supported Metal Oxides acs.orgacs.org | Reusable, reduces corrosive waste, can improve selectivity. acs.org |
| Phase-Transfer Catalysts | Quaternary Ammonium Salts acs.org | Enables use of milder reagents, can improve reaction rates and yields. acs.orgalfachemic.com |
| Metal Porphyrins | Substituted Iron Porphyrins researchgate.net | Can catalyze aerobic oxidation of substituted toluenes to benzoic acids. researchgate.net |
Continuous Flow Synthesis Adaptations for Scalable Production
Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for reactions that are highly exothermic or involve hazardous reagents, such as nitration. rsc.orgvapourtec.comsoton.ac.ukbeilstein-journals.org The small reaction volumes within microreactors allow for excellent heat and mass transfer, leading to better control over reaction parameters, improved safety, and often higher yields and purities. rsc.orgvapourtec.com
The continuous flow nitration of various aromatic compounds has been successfully demonstrated, suggesting its applicability to the scalable production of this compound. acs.orgrsc.org For instance, a continuous-flow microreaction process was developed for the mononitration of aromatic compounds with high selectivity and yield. rsc.org This technology not only enhances safety but also allows for the integration of downstream processing steps, creating a more streamlined and efficient manufacturing process. The use of packed-bed reactors with immobilized catalysts, such as solid acids, further enhances the sustainability of continuous flow synthesis. acs.orgacs.org
Enzymatic Synthesis and Biocatalytic Transformations
Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them attractive tools for green chemistry. The application of enzymatic synthesis and biocatalytic transformations in the preparation of this compound and related compounds is a promising area of research.
Chemoenzymatic Routes to Substituted Benzoic Acids
Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic reactions to create efficient and selective synthetic pathways. While specific chemoenzymatic routes to this compound are not well-documented, general strategies for the synthesis of substituted benzoic acids can be envisioned. For example, an enzymatic step could be used for the selective modification of a precursor molecule, followed by chemical steps to complete the synthesis. This approach can lead to products with high enantiomeric or regiomeric purity.
Application of Nitroreductases in Aromatic Systems
Nitroreductases are a class of enzymes that catalyze the reduction of nitro groups to amino groups. colostate.eduoup.comoup.comresearchgate.net This transformation is a key step in the synthesis of many pharmaceuticals and other valuable chemicals. The use of nitroreductases for the reduction of nitroaromatic compounds offers a green alternative to traditional chemical methods, which often require harsh reducing agents and can suffer from poor selectivity. acs.orgacs.org
Bacterial nitroreductases, in particular, have shown broad substrate specificity, making them suitable for the reduction of a variety of nitroaromatic compounds. oup.comoup.com These enzymes typically use NAD(P)H as a cofactor and can be employed in whole-cell systems or as isolated enzymes. oup.comoup.com The development of immobilized nitroreductases has enabled their use in continuous flow reactors, further enhancing their practical applicability for the synthesis of aromatic amines. acs.org The biocatalytic reduction of a nitroaromatic precursor could be a key step in an alternative synthesis of derivatives of this compound.
The following table outlines the potential of nitroreductases for the transformation of nitroaromatic compounds.
| Enzyme Source | Substrate Scope | Advantages |
| Bacterial Nitroreductases | Broad, includes various substituted nitroaromatics. oup.comoup.comresearchgate.net | High selectivity, mild reaction conditions, environmentally friendly. colostate.edu |
| Immobilized Nitroreductases | Dependent on the specific enzyme. | Enables use in continuous flow systems, enzyme reusability. acs.org |
Yield Optimization and Purity Enhancement Techniques
The efficient synthesis of this compound is crucial for its application in further chemical manufacturing. Optimization of synthetic protocols focuses on maximizing product yield and ensuring high purity, which minimizes the need for extensive downstream purification. Research efforts have explored various facets of the reaction conditions, from reagent selection to the physical parameters of the reaction environment.
A significant method for preparing nitrobenzoic acids involves the hydrolysis of their corresponding esters. In one such synthesis, 2-benzyloxy-5-nitro-benzoic acid ethyl ester is treated with sodium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water at 65°C for 5 hours. This is followed by neutralization with an acidic resin, Amberlite IR-120, to yield this compound. This process has been reported to achieve a high yield of 91%. chemicalbook.com
The choice of reagents and reaction conditions plays a pivotal role in the outcome of the synthesis. For instance, the synthesis of a related compound, 4-benzyloxy-5-methoxy-2-nitro-benzoic acid, is achieved by reacting 4-hydroxy-3-methoxybenzoic acid with benzyl bromide in the presence of sodium hydroxide in ethanol (B145695) at 65°C for 8 hours. After acidification, the product is crystallized from ethanol, resulting in an 83% yield. chemicalbook.com This highlights how specific temperatures and reaction times are optimized to achieve high yields.
Furthermore, process optimization for similar structures, like methyl 2-methoxy-5-aminosulfonyl benzoate, demonstrates the importance of molar ratios of reactants and reaction times. In the etherification step of this synthesis, a yield of 92.6% was achieved by carefully controlling these parameters. semanticscholar.org
Purity enhancement is a critical subsequent step. For acidic compounds like this compound, purification can often be achieved through techniques involving acid-base chemistry. A common industrial method involves dissolving the crude product in an alkaline solution to form the sodium salt. This process can help separate it from non-acidic impurities. The product is then reprecipitated by acidifying the filtrate to a specific pH, followed by controlled cooling to promote crystallization. google.com
Recrystallization is a fundamental technique for purifying solid organic compounds. mt.com The selection of an appropriate solvent is paramount; the ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the separation of impurities which remain dissolved. mt.comyoutube.com For benzoic acid derivatives, solvents like ethanol are often effective. chemicalbook.com The process involves dissolving the impure solid in a minimum amount of hot solvent and then allowing the solution to cool slowly. Slow cooling is crucial as it encourages the formation of large, pure crystals, whereas rapid cooling can lead to the precipitation of smaller crystals that may trap impurities. youtube.com The final purity is often assessed by chromatographic methods. google.com
Table 1: Selected Synthetic Parameters and Yields
| Product | Precursor(s) | Reagents | Conditions | Yield | Purity |
| This compound | 2-benzyloxy-5-nitro-benzoic acid ethyl ester | 1. NaOH2. Amberlite IR-120 | 1. THF/H₂O, 65°C, 5h2. THF/H₂O | 91% chemicalbook.com | Not specified |
| 4-Benzyloxy-5-methoxy-2-nitro-benzoic acid | 4-Hydroxy-3-methoxybenzoic acid | 1. Benzyl bromide, NaOH2. 6M HCl | 1. Ethanol, 65°C, 8h2. Acidification to pH 3.0 | 83% chemicalbook.com | Not specified |
| 2-Chloro-5-nitrobenzoic acid | O-chlorobenzoic acid | 1. Conc. H₂SO₄, HNO₃2. Alkali liquid3. Nitric acid | 1. Nitration2. Alkali dissolution3. Acid precipitation to pH 2.5, cool to 40°C | 86% google.com | 99.65% google.com |
Chemical Reactivity and Mechanistic Investigations of 5 Benzyloxy 2 Nitrobenzoic Acid
Reactivity Profiles of the Nitro Group in 5-(Benzyloxy)-2-nitrobenzoic acid
The nitro group at the 2-position significantly influences the electronic properties of the aromatic ring, rendering it susceptible to specific chemical reactions. Its strong electron-withdrawing nature activates the ring for certain transformations while deactivating it for others.
Reduction Reactions to Amino Derivatives
The reduction of the nitro group to an amino group is a fundamental transformation in the chemistry of nitroaromatic compounds, providing a gateway to a wide array of further functionalization, such as in the synthesis of dyes and pharmaceuticals. google.com In the context of this compound, this conversion to 5-(Benzyloxy)-2-aminobenzoic acid is a crucial step in the synthesis of various complex molecules.
Commonly employed methods for this reduction include catalytic hydrogenation. This technique involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). chemicalbook.com Other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron powder in the presence of an acid are also effective for converting the nitro group to an amine. google.com A patent describes the reduction of nitrobenzoic acid derivatives using hydrazine (B178648) hydrate (B1144303) in the presence of catalysts like Raney nickel or iron powder. google.com
The general reaction can be depicted as follows:
General Reaction for Nitro Group Reduction

This image represents the general transformation and does not depict a specific reaction mechanism.
The resulting 5-(Benzyloxy)-2-aminobenzoic acid is a valuable intermediate in organic synthesis.
A summary of common reduction conditions for nitroaromatic compounds is presented in the table below.
| Reagent/Catalyst | Solvent | Conditions | Reference |
| H₂/Pd-C | Ethanol (B145695)/Methanol | Room temperature and pressure | chemicalbook.com |
| SnCl₂/HCl | Ethanol | Reflux | |
| Fe/HCl or Fe/CH₃COOH | Water/Ethanol | Heating | google.com |
| Hydrazine hydrate/Raney Ni | Methanol/Ethanol | 40-110°C | google.com |
Nucleophilic Aromatic Substitution Involving the Nitro Group
The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAᵣ) reactions, particularly when positioned ortho or para to a leaving group. georganics.sk In this compound, the nitro group is at the 2-position. While the benzyloxy group at the 5-position is not a typical leaving group, the strong electron-withdrawing nature of the nitro group can facilitate the displacement of other substituents on the ring.
In some cases, the nitro group itself can be displaced by a strong nucleophile, although this is less common than the displacement of a halide. rsc.orgnih.gov The mechanism of such reactions typically involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. rsc.org The ability of the nitro group to stabilize the negative charge of this intermediate is crucial for the reaction to proceed.
Research on related nitroaromatic compounds has shown that the nitro group can be displaced by various nucleophiles under specific conditions. For instance, studies have demonstrated the intramolecular nucleophilic displacement of an aromatic nitro group by a carbanion. rsc.org
Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle that can be readily converted into a variety of other functional groups, most notably esters and amides.
Esterification and Amide Bond Formation Reactions
The carboxylic acid functionality of this compound can undergo esterification with various alcohols in the presence of an acid catalyst to form the corresponding esters. Similarly, it can react with amines to form amides, a reaction often facilitated by coupling agents.
Patents describe the synthesis of nitrobenzoic acid amide derivatives by reacting a reactive derivative of the nitrobenzoic acid, such as an acid chloride or an active ester, with a polyamine. google.comgoogle.com For example, the acid can be converted to the acid chloride using thionyl chloride (SOCl₂) or a similar reagent, which then readily reacts with an amine to form the amide bond. Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to directly form the amide from the carboxylic acid and the amine. lookchem.com
The synthesis of esters can be achieved by reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid. For instance, a method for preparing benzonitriles involves the conversion of benzoic acid derivatives. youtube.com
The table below summarizes common reagents used for these transformations.
| Transformation | Reagents | Typical Conditions | Reference |
| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Heating | youtube.com |
| Amide Formation | Thionyl chloride, then Amine | Two-step process | google.com |
| Amide Formation | Amine, Coupling agent (e.g., DCC) | Room temperature | lookchem.com |
Decarboxylation Pathways
The removal of the carboxyl group, known as decarboxylation, can occur under certain conditions, typically at elevated temperatures. Studies on the thermal decarboxylation of nitrobenzoic acids have shown that the reaction mechanism can vary depending on the position of the nitro group. For ortho-nitrobenzoic acids, the decarboxylation can proceed through a bimolecular electrophilic substitution (Sₑ2) mechanism, which is often acid-catalyzed.
The presence of the nitro group can influence the rate of decarboxylation. Research on the oxidative decarboxylation of benzoic acid by peroxyl radicals has also been reported, indicating another potential pathway for the loss of the carboxyl group under specific oxidative conditions. nih.gov
Benzyloxy Group Reactivity and Protective Group Chemistry
The benzyloxy group in this compound often serves as a protecting group for the phenolic hydroxyl group. This strategy is employed to prevent the hydroxyl group from reacting during transformations targeting other parts of the molecule.
A key reaction of the benzyloxy group is its removal, or deprotection, to reveal the free hydroxyl group. A common and effective method for this is catalytic hydrogenolysis. This reaction is typically carried out using hydrogen gas (H₂) and a palladium catalyst (Pd/C). During this process, the benzyl-oxygen bond is cleaved, yielding the corresponding phenol (B47542) and toluene (B28343) as a byproduct.
This deprotection is often performed after other desired transformations on the molecule have been completed. The choice of deprotection method must be compatible with the other functional groups present in the molecule. For instance, catalytic hydrogenation will also reduce the nitro group.
Selective Deprotection Strategies (e.g., Hydrogenolysis)
The benzyloxy group is a common protecting group for phenols, and its removal is a key synthetic transformation. Hydrogenolysis is a standard method for cleaving benzyl (B1604629) ethers, typically employing a catalyst such as palladium on carbon (Pd/C) with hydrogen gas (H₂). youtube.com This reaction involves the reductive cleavage of the carbon-oxygen bond of the ether, yielding the corresponding phenol and toluene. youtube.comambeed.com
However, the presence of a nitro group on the aromatic ring, as in this compound, introduces a significant challenge. The nitro group is also susceptible to reduction under typical hydrogenolysis conditions, which can lead to the formation of an amino group. researchgate.net This lack of chemoselectivity can be problematic if the preservation of the nitro group is desired.
To address this, alternative methods such as catalytic transfer hydrogenolysis have been developed. This technique uses a hydrogen donor, like triethylsilane or 1,4-cyclohexadiene, in place of gaseous hydrogen and can sometimes offer improved selectivity. researchgate.netorganic-chemistry.org The success of selectively cleaving the benzyl ether while preserving the nitro group is highly dependent on the specific catalyst and reaction conditions chosen. researchgate.net For instance, some palladium-based catalysts have shown high activity in benzyl ether hydrogenolysis which might lead to undesired side reactions on sensitive substrates. researchgate.net
Oxidative Cleavage of the Benzyloxy Ether
An alternative to reductive deprotection is the oxidative cleavage of the benzyloxy ether. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are potent oxidants for this transformation. organic-chemistry.orgresearchgate.netrsc.org The mechanism of DDQ-mediated cleavage typically involves a hydride transfer from the benzylic carbon to the oxidant, forming a stabilized benzylic cation. researchgate.net
The feasibility of this reaction is highly dependent on the electronic nature of the substituents on the aromatic ring of the benzyl ether. Electron-donating groups on the phenyl ring of the benzyl ether facilitate the formation of the cationic intermediate and accelerate the reaction. Conversely, electron-withdrawing groups have a strong deactivating effect. researchgate.net Studies have shown that the presence of a nitro group, a powerful electron-withdrawing substituent, can significantly slow down or even completely inhibit the oxidative cleavage of benzyl ethers. organic-chemistry.org For example, p-nitrobenzyl ethers have been reported to be inert towards oxidation by certain oxoammonium salts under conditions where p-methoxybenzyl ethers react rapidly. organic-chemistry.org Therefore, the oxidative cleavage of the benzyloxy group in this compound is expected to be challenging due to the deactivating influence of the ortho-nitro group.
Influence of Substituent Electronic and Steric Effects on Aromatic Reactivity
The electronic and steric properties of the nitro and benzyloxy substituents profoundly affect the reactivity of the benzoic acid moiety and the aromatic ring.
Hammett Equation Correlations for Nitro- and Benzyloxy-Substituted Benzoic Acids
The Hammett equation, log(K/K₀) = σρ, is a valuable tool for quantifying the electronic effects of meta and para substituents on the reactivity of a benzene (B151609) ring. wikipedia.org In this equation, K and K₀ are the acid dissociation constants of the substituted and unsubstituted benzoic acids, respectively, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant. viu.caviu.ca
Electron-withdrawing groups stabilize the carboxylate anion, leading to a stronger acid and a positive σ value. researchgate.net Electron-donating groups have the opposite effect and are characterized by negative σ values. The benzyloxy group, being structurally similar to the methoxy (B1213986) group, is considered an electron-donating group through resonance, but also has an inductive electron-withdrawing effect. The nitro group is a strong electron-withdrawing group through both resonance and induction.
For this compound, the benzyloxy group is in the meta position relative to the carboxylic acid, and the nitro group is in the ortho position. The Hammett equation is generally not applied to ortho substituents because steric effects can interfere with the purely electronic effects being measured. researchgate.netutexas.edu However, we can analyze the expected electronic contributions based on the substituent constants for the meta-benzyloxy and a theoretical para- or meta-nitro group to understand their influence.
The substituent constant (σ) for a group provides insight into its electronic influence. A selection of relevant Hammett substituent constants is provided in the table below.
| Substituent | σ_meta | σ_para |
| -NO₂ | 0.710 bluffton.edu | 0.778 bluffton.edu |
| -OCH₃ | 0.115 bluffton.edu | -0.268 bluffton.edu |
| -OC₆H₅ | 0.252 bluffton.edu | -0.320 bluffton.edu |
Directing Effects in Electrophilic Aromatic Substitution
The substituents on the benzene ring dictate the regioselectivity of any potential electrophilic aromatic substitution reactions. The nitro group is a strong deactivating group and a meta-director. msu.edu This is because it withdraws electron density from the ring, particularly from the ortho and para positions, making the meta position the least deactivated site for electrophilic attack. The benzyloxy group, similar to an alkoxy group, is an activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.
Ortho-Effect Considerations
The presence of a substituent at the ortho position to a carboxylic acid group often leads to a significant increase in acidity, regardless of the electronic nature of the substituent. This is known as the "ortho-effect". researchgate.networdpress.com In the case of 2-nitrobenzoic acid, this effect is particularly pronounced, making it a much stronger acid than its meta and para isomers, and also stronger than benzoic acid itself. libretexts.orgechemi.com
The primary reason for the ortho-effect in this context is steric hindrance. wikipedia.org The bulky nitro group forces the carboxylic acid group to twist out of the plane of the benzene ring. wordpress.comwikipedia.org This disruption of coplanarity inhibits the resonance between the carboxyl group and the aromatic ring, which in benzoic acid itself is a destabilizing factor for the carboxylate anion. By preventing this resonance, the ortho-nitro group increases the acidity of the carboxylic acid. wordpress.com The strong electron-withdrawing inductive effect of the nearby nitro group further stabilizes the resulting carboxylate anion, contributing to the enhanced acidity. echemi.com Therefore, the acidity of this compound is significantly amplified by the ortho-nitro group.
Derivatives, Analogues, and Structure Activity Relationship Sar Studies
Design and Synthesis of 5-(Benzyloxy)-2-nitrobenzoic acid Analogues
The design of analogues of this compound primarily focuses on three key areas of its structure: the benzyloxy group, the nitro substituent, and the carboxylic acid functional group.
The benzyloxy group is a significant feature, contributing to the molecule's steric bulk and lipophilicity. Modifications to this part of the molecule can fine-tune its physical and chemical properties. Research has shown that the introduction of substituents on the benzyl (B1604629) ring or replacing it entirely can lead to derivatives with altered characteristics.
For instance, the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of certain benzoic acid derivatives has been shown to maintain potent inhibitory activities in biological systems. nih.gov The position of the benzyloxy group itself is also critical; studies on chalcones have demonstrated that shifting the benzyloxy group from a para to an ortho position can significantly impact biological activity. nih.gov Replacing the benzyloxy group with a smaller methoxy (B1213986) group would likely increase solubility in polar solvents while decreasing lipophilicity.
Table 1: Examples of Benzyloxy Moiety Modifications
| Parent Compound | Modification | Resulting Analogue | Potential Effect |
|---|---|---|---|
| This compound | Introduction of a methoxy group on the benzyl ring | 5-(2-Methoxybenzyloxy)-2-nitrobenzoic acid | Altered biological activity and solubility nih.gov |
| This compound | Replacement with a smaller alkoxy group | 5-Methoxy-2-nitrobenzoic acid | Increased polarity and aqueous solubility |
This table is generated based on findings from related compound classes and illustrates potential modifications.
The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring and the acidity of the carboxylic acid. Its position and chemical nature are key targets for analog design.
Reduction to an Amino Group: The nitro group can be chemically reduced to form an amino group (-NH2). This transformation converts a strong electron-withdrawing group into an electron-donating group, fundamentally altering the electronic nature of the molecule. The resulting 5-(benzyloxy)-2-aminobenzoic acid would exhibit different reactivity, basicity, and potential for further functionalization, such as in the synthesis of heterocyclic systems.
The carboxylic acid group is a primary site for chemical reactions, allowing for the synthesis of a wide range of derivatives.
Esterification: The conversion of the carboxylic acid to an ester, for example, a methyl ester, eliminates the acidic proton. This modification increases lipophilicity and can alter how the molecule interacts with biological systems or its solubility in different solvents.
Amide Formation: Reacting the carboxylic acid with an amine leads to the formation of an amide linkage. This introduces a new functional group with different hydrogen bonding capabilities and steric properties. For example, creating an amide with a long alkyl chain, such as in 2-{[3-(decyloxy)benzoyl]amino}-5-nitrobenzoic acid, significantly enhances the molecule's lipophilicity.
Comparative Analysis with Positional Isomers and Related Benzoic Acid Derivatives
To understand the unique properties of this compound, it is essential to compare it with its positional isomers and other related substituted benzoic acids.
Positional Isomers: The relative positions of the benzyloxy and nitro groups are critical. For example, in 3-(benzyloxy)-5-nitrobenzoic acid, both bulky substituents are meta to each other, which will have different steric and electronic effects compared to the 1,2,4-substitution pattern of this compound. Similarly, 2-(benzyloxy)-5-nitrobenzoic acid presents another distinct arrangement. chemicalbook.com Studies on hydroxybenzoic acid isomers have shown that positional isomerism significantly affects properties like intramolecular hydrogen bonding, which in turn influences their spectral characteristics. nih.gov A similar detailed comparison of the benzyloxy-nitrobenzoic acid isomers would be necessary to fully elucidate their structure-property relationships.
Related Benzoic Acid Derivatives: A comparison with simpler benzoic acid derivatives helps to isolate the contribution of each substituent.
Benzoic Acid: The parent compound, providing a baseline for acidity and reactivity. schoolwires.net
2-Nitrobenzoic Acid: Demonstrates the effect of a single ortho-nitro group on acidity, which is known to be significant due to both inductive and resonance effects. wikipedia.org
Benzoic acid derivatives with other substituents: Comparing with derivatives containing electron-donating groups (like hydroxyl or methoxy) or other electron-withdrawing groups (like halogens) helps to place the effects of the benzyloxy and nitro groups in a broader context of substituent effects. iomcworld.comfishersci.com
Table 2: Comparison of Related Benzoic Acid Derivatives | Compound Name | Substituents | Key Differentiating Feature | Reference | | --- | --- | --- | --- | | this compound | 5-Benzyloxy, 2-Nitro | Combination of a bulky, moderately activating group and a strong deactivating group. | biosynth.com | | 3-(Benzyloxy)-5-nitrobenzoic acid | 3-Benzyloxy, 5-Nitro | Meta-relationship between substituents alters electronic and steric environment. | | | 2-(Benzyloxy)-5-nitrobenzoic acid | 2-Benzyloxy, 5-Nitro | Ortho-benzyloxy group may sterically hinder the carboxylic acid. | chemicalbook.com | | 2-Nitrobenzoic acid | 2-Nitro | Strong acidity due to ortho-nitro group. | wikipedia.org | | 3-Hydroxybenzoic Acid | 3-Hydroxy | Contains an electron-donating hydroxyl group. acs.org | | Salicylic acid (2-Hydroxybenzoic acid) | 2-Hydroxy | Capable of strong intramolecular hydrogen bonding. nih.gov |
This table provides a comparative overview of key structural differences.
Theoretical Frameworks for Structure-Reactivity and Structure-Property Correlations
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like this compound without the need for laboratory synthesis and testing.
Density Functional Theory (DFT) is a prominent computational method used to study substituted benzoic acids. unamur.bepsu.edu These theoretical studies can calculate various quantum chemical parameters that correlate with experimentally observed properties.
Predicting Acidity (pKa): DFT calculations can be used to determine parameters that show excellent correlation with experimental pKa values. psu.edu These include:
The energy difference between the carboxylic acid and its conjugate base (the benzoate (B1203000) anion). researchgate.net
Calculated atomic charges on the atoms of the carboxylic acid group. psu.eduresearchgate.net Electron-withdrawing substituents, like the nitro group, are predicted to lower pKa values (increase acidity) by stabilizing the negative charge of the conjugate base. psu.eduresearchgate.net Conversely, electron-donating groups decrease acidity. psu.edu
Understanding Electronic Structure and Reactivity: Computational models can map the electron density of the molecule, revealing how substituents influence the charge distribution across the aromatic ring. cdnsciencepub.comsemanticscholar.org For this compound, these models would show a significant polarization due to the opposing electronic effects of the benzyloxy and nitro groups. This information is key to predicting the most likely sites for electrophilic or nucleophilic attack. The Fukui function, for instance, can be used to identify the most reactive sites in a molecule. semanticscholar.org Such theoretical studies provide a rational basis for designing new analogues and understanding their chemical behavior. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling Considerations
Quantitative Structure-Activity Relationship (QSAR) modeling represents a pivotal computational strategy in medicinal chemistry for discerning the mathematical correlation between the structural attributes of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies can provide invaluable insights into the structural features crucial for their therapeutic effects, thereby guiding the rational design of more potent and selective analogues. The development of a robust and predictive QSAR model is a multi-step process that involves careful consideration of the dataset, molecular descriptors, statistical methods, and rigorous validation.
A critical first step in QSAR modeling is the compilation of a high-quality dataset of compounds with their corresponding biological activities. This dataset should ideally span a wide range of activity values and structural diversity. The biological activity data, often expressed as IC₅₀ or EC₅₀ values, are typically converted to a logarithmic scale (e.g., pIC₅₀) to ensure a more normal distribution for statistical analysis.
The core of QSAR modeling lies in the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be broadly categorized into several classes:
1D Descriptors: These are the most straightforward descriptors and include fundamental properties like molecular weight, atom count, and bond counts.
2D Descriptors: These are derived from the 2D representation of the molecule and encompass a wide array of information, including topological indices (e.g., Balaban J index, Wiener index), connectivity indices, and electrotopological state (E-state) indices, which consider both the electronic character and the topological environment of each atom.
3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and include geometric properties (e.g., surface area, volume) and spatial descriptors that can capture the shape and steric features of the molecule.
Physicochemical Descriptors: These are perhaps the most widely used descriptors and include parameters such as lipophilicity (logP), molar refractivity (CMR), polarizability, and dipole moment. Electronic descriptors, which are crucial for understanding the reactivity and interaction potential of molecules, include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as partial atomic charges.
Once a diverse set of descriptors has been calculated for all compounds in the dataset, the next step is to select a subset of descriptors that are most relevant to the biological activity. This variable selection process is crucial to avoid overfitting the model and to ensure its predictive power. Various statistical techniques can be employed for this purpose, including correlation analysis to remove highly inter-correlated descriptors and more advanced methods like genetic algorithms or stepwise regression.
The final step is to build the mathematical model that relates the selected descriptors to the biological activity. Multiple Linear Regression (MLR) is a commonly used method that generates a simple and easily interpretable linear equation. nih.govui.ac.idui.ac.id More complex, non-linear methods such as Partial Least Squares (PLS), Support Vector Machines (SVM), and Artificial Neural Networks (ANN) can also be employed, particularly when the relationship between structure and activity is non-linear.
A crucial aspect of QSAR modeling is rigorous validation to assess the robustness and predictive ability of the generated model. This typically involves both internal and external validation techniques. Internal validation methods, such as leave-one-out cross-validation (q²), ensure the stability of the model. External validation, where the model's predictive power is tested on an external set of compounds not used in the model development, is considered the gold standard for assessing the true predictive capability of a QSAR model.
For the this compound scaffold, QSAR studies could elucidate the importance of the benzyloxy group, the nitro group, and the carboxylic acid moiety in interacting with a biological target. For instance, the electronic properties of substituents on the phenyl ring of the benzyloxy group could be systematically varied to understand their impact on activity. Similarly, the position and nature of the electron-withdrawing nitro group could be explored. The following tables illustrate hypothetical descriptors and a potential QSAR model for a series of this compound derivatives.
Table 1: Hypothetical Physicochemical Descriptors for a Series of this compound Derivatives
| Compound | pIC₅₀ | logP | Molar Refractivity (CMR) | HOMO (eV) | LUMO (eV) |
| Derivative 1 | 5.2 | 3.1 | 75.2 | -9.8 | -1.5 |
| Derivative 2 | 5.8 | 3.5 | 80.1 | -9.5 | -1.2 |
| Derivative 3 | 4.9 | 2.8 | 72.5 | -10.1 | -1.8 |
| Derivative 4 | 6.1 | 3.9 | 85.3 | -9.2 | -0.9 |
| Derivative 5 | 5.5 | 3.3 | 78.6 | -9.6 | -1.4 |
Table 2: Example of a QSAR Equation and its Statistical Parameters
| Parameter | Value | Description |
| QSAR Equation | pIC₅₀ = 0.85(logP) - 0.05(CMR) + 0.5(LUMO) + 3.2 | A hypothetical linear equation relating descriptors to activity. |
| n | 20 | Number of compounds in the training set. |
| R² | 0.85 | Coefficient of determination, indicating the goodness of fit. |
| q² | 0.75 | Cross-validated R², indicating the predictive ability of the model. |
| F-statistic | 45.6 | A measure of the statistical significance of the model. |
| Standard Error | 0.25 | The standard deviation of the residuals. |
These tables and the QSAR equation are provided for illustrative purposes to demonstrate the type of data and results that would be generated from a QSAR study. The actual descriptors and their coefficients would be determined through rigorous computational analysis of a specific set of derivatives and their measured biological activities. Such studies are instrumental in advancing the understanding of the structure-activity relationships within a chemical series and in prioritizing the synthesis of new, potentially more active compounds.
Applications of 5 Benzyloxy 2 Nitrobenzoic Acid in Organic Synthesis
Role as a Key Synthetic Intermediate for Complex Molecules
5-(Benzyloxy)-2-nitrobenzoic acid is a valuable starting material in the multi-step synthesis of intricate organic molecules. The presence of three distinct functional groups—carboxylic acid, nitro, and benzyloxy ether—provides chemists with multiple reaction pathways to construct complex molecular architectures. The benzyloxy group, in particular, often serves as a protecting group for the phenolic hydroxyl, which can be deprotected at a later synthetic stage. The nitro group can be readily reduced to an amine, which can then be further functionalized. The carboxylic acid group allows for the formation of esters, amides, and other derivatives.
The strategic placement of these functional groups on the benzene (B151609) ring allows for regioselective reactions, which is critical in the synthesis of complex target molecules where specific substitution patterns are required. For instance, the nitro group at the 2-position and the benzyloxy group at the 5-position influence the reactivity of the aromatic ring, directing further substitutions to specific positions. This controlled reactivity is a key reason why this compound is a favored intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Precursor to Biologically Relevant Scaffolds (excluding clinical applications)
The chemical versatility of this compound makes it an ideal precursor for the synthesis of various biologically relevant molecular scaffolds. These scaffolds form the core structures of many compounds that are of interest in medicinal chemistry research.
Synthesis of Nitroquinoline Derivatives
Quinoline (B57606) and its derivatives are a class of heterocyclic compounds that are of significant interest due to their presence in a wide range of biologically active compounds. researchgate.net The synthesis of certain nitroquinoline derivatives can be achieved using precursors derived from nitrobenzoic acids. nih.gov While direct synthesis of nitroquinolines from this compound is not extensively documented in readily available literature, the structural motifs present in the molecule are relevant to the construction of the quinoline core. For example, the reduction of the nitro group to an amine and subsequent cyclization reactions are common strategies in quinoline synthesis.
The general approach often involves the condensation of an aniline (B41778) derivative (which could be formed from this compound) with a carbonyl compound, followed by cyclization. The benzyloxy group can be retained or removed during the synthesis to yield different functionalized quinolines.
Formation of Azide-Containing Compounds
Organic azides are highly versatile functional groups in organic synthesis, known for their participation in a variety of important reactions, including the Staudinger ligation and the Curtius rearrangement. nih.gov The carboxylic acid group of this compound can be converted into an acyl azide (B81097). This transformation is typically achieved by treating the carboxylic acid with an azide source, such as sodium azide, often in the presence of an activating agent.
The resulting acyl azide can then undergo a Curtius rearrangement upon heating to form an isocyanate. This isocyanate is a highly reactive intermediate that can be trapped with various nucleophiles to generate a wide array of functional groups, including ureas, carbamates, and amines (after hydrolysis). nih.gov This pathway provides a powerful tool for introducing nitrogen-containing functionalities into complex molecules. For example, the direct conversion of carboxylic acids to acyl azides can be achieved using reagents like diphenylphosphoryl azide (DPPA). nih.gov
Building Block for Heterocyclic Systems (e.g., Benzodiazepinones)
Heterocyclic compounds are a cornerstone of modern medicinal chemistry. This compound and its derivatives serve as valuable building blocks for the synthesis of various heterocyclic systems. One notable example is the synthesis of benzodiazepinones. The general strategy involves the reduction of the nitro group to an amine, followed by reaction with a suitable partner to form the seven-membered diazepine (B8756704) ring.
For instance, a related compound, 4-chloro-2-fluoro-5-nitrobenzoic acid, has been utilized as a building block for the solid-phase synthesis of various heterocyclic scaffolds, including benzodiazepinediones. nih.gov This demonstrates the utility of nitrobenzoic acid derivatives in constructing such ring systems. The synthesis of novel indolo-fused benzodiazepinyl benzimidazoles has also been achieved using building blocks like 4-fluoro-3-nitrobenzoic acid, highlighting the importance of nitrobenzoic acids in the construction of complex, fused heterocyclic systems. sigmaaldrich.com
Utility in the Synthesis of Agrochemicals
The structural features of this compound and its derivatives make them useful intermediates in the synthesis of agrochemicals, such as herbicides, insecticides, and fungicides. The nitro group is a common feature in many biologically active compounds, and its presence in the starting material can be advantageous.
Derivatives of nitrobenzoic acids are used in the production of various agrochemicals. While specific examples detailing the direct use of this compound in commercially available agrochemicals are not readily found in public literature, the chemical transformations it can undergo are highly relevant to the synthesis of active ingredients in this sector. The ability to introduce various functional groups through the carboxylic acid, nitro, and benzyloxy moieties allows for the creation of diverse molecular libraries for screening for agrochemical activity.
Material Science Applications of this compound Derivatives
While the primary applications of this compound are in organic synthesis for life sciences, its derivatives also have potential applications in material science. The rigid aromatic core and the potential for introducing various functional groups make it a candidate for the synthesis of novel materials with specific properties.
For example, derivatives of similar nitrobenzoic acids have been used in the synthesis of macrocyclic compounds, which have potential applications in materials science and nanotechnology. The ability to form large, well-defined structures is of interest for creating materials with unique host-guest properties or for self-assembly into ordered structures.
Incorporation into Polymeric Structures
While specific research detailing the direct polymerization of this compound is not extensively documented in publicly available literature, its chemical structure suggests its potential as a monomer in the synthesis of various polymers. The presence of a carboxylic acid group is key to its ability to be incorporated into polymer chains through condensation polymerization.
One of the primary potential applications is in the synthesis of poly(amic acid)s, which are precursors to polyimides. uwo.caresearchgate.netgoogle.comgoogle.comscience.gov Polyimides are a class of high-performance polymers known for their thermal stability, chemical resistance, and excellent mechanical properties. The general synthesis of a poly(amic acid) involves the reaction of a diamine with a dianhydride. uwo.caresearchgate.net While this compound is not a dianhydride, its carboxylic acid functionality allows it to react with amines to form an amide bond, a fundamental linkage in polyamides.
The nitro group on the aromatic ring is a strong electron-withdrawing group, which can influence the reactivity of the carboxylic acid and the aromatic ring itself. This group can be chemically modified, for instance, by reduction to an amine. The resulting aminobenzoic acid derivative can then participate in polymerization reactions. For example, the reduction of the nitro group to an amine would yield 5-(benzyloxy)-2-aminobenzoic acid. This resulting molecule, possessing both an amine and a carboxylic acid group, could undergo self-condensation to form a polyamide.
Furthermore, the benzyloxy group can be cleaved under certain conditions to yield a phenolic hydroxyl group. This adds another reactive site to the molecule, potentially allowing for its incorporation into polyesters or polyethers.
The in-situ polymerization of related compounds like 3-nitrobenzoic acid on electrode surfaces has been demonstrated, suggesting that electrochemical methods could also be explored for the polymerization of this compound to create functional polymer films. researchgate.net
Table 1: Potential Polymerization Reactions Involving this compound Derivatives
| Polymer Type | Reactive Derivative of this compound | Co-monomer | Key Bond Formation |
| Polyamide | 5-(Benzyloxy)-2-aminobenzoic acid | Self-condensation | Amide |
| Poly(amic acid) | This compound (as part of a diacid) | Diamine | Amide |
| Polyester | 5-Hydroxy-2-nitrobenzoic acid | Diol or Diacid | Ester |
Development of Functional Dyes
The structure of this compound makes it a valuable precursor in the synthesis of functional dyes, particularly azo dyes. Azo dyes are characterized by the presence of one or more azo groups (–N=N–) and are the largest and most versatile class of synthetic colorants. scialert.netnih.govekb.eg
The synthesis of azo dyes from this compound would typically involve the chemical modification of its functional groups. A common pathway is the reduction of the nitro group to an amine, yielding 5-(benzyloxy)-2-aminobenzoic acid (or more commonly, its simpler analogue 2-methoxy-5-nitroaniline (B165355) is used as a starting material). scialert.netorientjchem.org This resulting aromatic amine can then be diazotized by treatment with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium, to form a diazonium salt. scialert.netorientjchem.org
This diazonium salt is a highly reactive species that can then undergo a coupling reaction with an electron-rich aromatic compound, known as a coupling component, to form the azo dye. The choice of the coupling component is crucial as it significantly influences the color and properties of the final dye. Common coupling components include phenols, naphthols, and aromatic amines. scialert.netorientjchem.orggoogle.com
The benzyloxy and carboxylic acid groups on the original molecule can also play a significant role in the properties of the resulting dye. The carboxylic acid group can act as an auxochrome, a group that modifies the color of the chromophore (the azo group in this case) and can also improve the dye's solubility in water and its affinity for certain fibers. imist.ma The benzyloxy group could potentially be modified post-synthesis to further tune the dye's properties.
For example, a series of monoazo disperse dyes have been synthesized from the related compound 2-methoxy-5-nitroaniline by diazotization and coupling with various aryloxy and arylamine couplers, resulting in dyes with yellow to orange hues. scialert.net The presence of the nitro group in the precursor has been shown to influence the light fastness of the resulting dyes. orientjchem.org
Table 2: Key Steps in the Synthesis of Azo Dyes from this compound Derivatives
| Step | Reaction | Reagents | Intermediate/Product |
| 1 | Reduction of Nitro Group | e.g., Sn/HCl, H₂/Pd | 5-(Benzyloxy)-2-aminobenzoic acid |
| 2 | Diazotization | NaNO₂, HCl (aq) | 5-(Benzyloxy)-2-carboxybenzenediazonium salt |
| 3 | Azo Coupling | Electron-rich aromatic (e.g., phenol (B47542), naphthol) | Azo Dye |
An exploration of the biochemical interactions and molecular mechanisms of this compound and its related compounds reveals a complex interplay of molecular targeting, metabolic activation, and physicochemical properties that govern its biological activity. This article delves into the non-clinical aspects of these interactions, focusing on enzyme and receptor engagement, the bioactivation of its core aromatic nitro structure, and the influence of its chemical features on membrane permeability.
Computational and Theoretical Studies on 5 Benzyloxy 2 Nitrobenzoic Acid
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-(Benzyloxy)-2-nitrobenzoic acid, docking studies are instrumental in identifying potential protein targets and elucidating the binding mode and affinity. While specific docking studies on this compound are not extensively documented in publicly available research, studies on structurally similar benzoic acid derivatives provide a framework for understanding its potential interactions.
For instance, molecular docking studies on other benzoic acid derivatives have been performed against various enzymes, such as carbonic anhydrase and the main protease of SARS-CoV-2. researchgate.netnih.gov These studies often reveal that the carboxylate group of the benzoic acid moiety forms crucial hydrogen bonds with amino acid residues in the active site of the protein. The benzyloxy and nitro groups of this compound would further influence its binding affinity and specificity through additional hydrophobic and electrostatic interactions. The benzyloxy group, for example, can engage in pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
A hypothetical docking study of this compound against a target protein might yield results similar to those observed for other inhibitors, as detailed in the table below.
| Parameter | Predicted Value | Interacting Residues (Hypothetical) |
| Binding Affinity (kcal/mol) | -7.0 to -9.0 | His, Arg, Tyr |
| Hydrogen Bonds | 2-3 | Carboxylate with His, Arg |
| Hydrophobic Interactions | 4-5 | Benzyl (B1604629) group with Tyr, Phe |
Quantum Chemical Calculations
Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like this compound. niscpr.res.in
Electronic Structure Analysis and Reactivity Prediction
The electronic properties of this compound can be characterized by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. banglajol.info
Studies on similar nitrobenzoic acid derivatives suggest that the HOMO is typically localized on the benzene (B151609) ring and the carboxyl group, while the LUMO is often centered on the nitro group, which is a strong electron-withdrawing group. This distribution indicates that the molecule is likely to act as an electrophile in reactions.
Table of Predicted Electronic Properties:
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.8 |
| HOMO-LUMO Gap | 3.7 |
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further insights into the molecule's reactivity.
Table of Predicted Global Reactivity Descriptors:
| Descriptor | Formula | Predicted Value |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.65 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 1.85 |
| Chemical Softness (S) | 1/η | 0.54 |
Spectroscopic Property Predictions through Computational Chemistry
Computational methods can predict various spectroscopic properties of this compound, which can be compared with experimental data for validation.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated to identify the characteristic vibrational frequencies of the functional groups. For this compound, key predicted peaks would include the O-H stretch of the carboxylic acid, the C=O stretch, the asymmetric and symmetric stretches of the nitro group, and the C-O-C stretch of the ether linkage. epstem.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. niscpr.res.in These predictions are valuable for assigning experimental NMR spectra.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the maximum absorption wavelength (λmax), providing insights into the compound's color and electronic behavior. dntb.gov.ua
Table of Predicted Spectroscopic Data:
| Spectroscopy | Key Predicted Feature | Wavenumber (cm⁻¹)/Chemical Shift (ppm)/Wavelength (nm) |
| IR | C=O Stretch | ~1700 |
| IR | NO₂ Asymmetric Stretch | ~1530 |
| ¹³C NMR | Carboxyl Carbon | ~168 |
| ¹H NMR | Carboxylic Acid Proton | ~11-12 |
| UV-Vis | λmax | ~280 |
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry can be employed to model the reaction mechanisms involving this compound. For instance, the reduction of the nitro group to an amine is a common transformation. Theoretical modeling can elucidate the reaction pathway, identify intermediates, and calculate the activation energies of the transition states. This information is crucial for optimizing reaction conditions and understanding the underlying chemical processes. For example, modeling the Baeyer-Villiger oxidation of a related aldehyde to a benzoic acid derivative has provided detailed insights into the reaction mechanism. utwente.nl
By calculating the potential energy surface of a reaction, researchers can map out the most favorable reaction coordinate and understand the factors that control the reaction's rate and selectivity.
Spectroscopic and Advanced Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for delineating the carbon-hydrogen framework of an organic molecule. For 5-(Benzyloxy)-2-nitrobenzoic acid, ¹H and ¹³C NMR provide critical data on the electronic environment of each atom, while 2D NMR techniques reveal the intricate network of scalar couplings that connect the atoms.
¹H NMR Chemical Shift Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the nitrobenzoic acid ring, the protons of the benzyl (B1604629) group, and the acidic proton of the carboxylic acid. The chemical shifts (δ) are influenced by the electronic effects of the substituents—the electron-withdrawing nitro group and the electron-donating benzyloxy group.
The protons on the nitrobenzoic acid ring are expected to appear in the downfield region of the spectrum. Specifically, the proton at the C3 position, being ortho to the strongly electron-withdrawing nitro group, would be the most deshielded. The proton at C6, ortho to the carboxylic acid group, and the proton at C4, situated between the two activating groups, will also have characteristic downfield shifts. The benzyloxy group introduces a singlet for the methylene (B1212753) (-CH2-) protons, typically observed around 5.0-5.5 ppm, and a multiplet for the five protons of the phenyl ring, usually found in the 7.3-7.5 ppm range. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift, often above 10 ppm, and its position can be sensitive to the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | > 10 | broad singlet |
| Aromatic (Nitrobenzoic ring) | 7.5 - 8.5 | multiplet |
| Aromatic (Benzyl ring) | 7.3 - 7.5 | multiplet |
| Methylene (-CH2-) | 5.0 - 5.5 | singlet |
Note: Predicted values are based on the analysis of similar substituted benzoic acid derivatives.
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The spectrum for this compound will show signals for the carboxyl carbon, the aromatic carbons of both rings, and the methylene carbon of the benzyl group.
The carboxyl carbon is typically observed in the range of 165-175 ppm. The carbon atom attached to the nitro group (C2) will be significantly deshielded due to the strong electron-withdrawing nature of the nitro group. Conversely, the carbon atom attached to the oxygen of the benzyloxy group (C5) will be shielded. The remaining aromatic carbons will have shifts determined by the combined electronic effects of the substituents. The methylene carbon of the benzyl group is expected to resonate around 70 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 165 - 175 |
| Aromatic (C1-C6) | 110 - 150 |
| Aromatic (Benzyl ring) | 125 - 140 |
| Methylene (-CH2-) | ~ 70 |
Note: Predicted values are based on the analysis of similar substituted benzoic acid derivatives.
Advanced 2D NMR Techniques
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are invaluable.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons in the aromatic rings, aiding in the definitive assignment of the signals from the nitrobenzoic acid and benzyl groups.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of the carbon signals based on the already assigned proton spectrum.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C14H11NO5), the expected exact mass is approximately 273.0637 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 273. The fragmentation of this compound is expected to be influenced by the presence of the carboxylic acid, nitro, and benzyloxy functional groups. Key fragmentation pathways would likely include:
Loss of a hydroxyl radical (•OH): This would result in a fragment ion at m/z 256, arising from the carboxylic acid group.
Loss of a carboxyl group (-COOH): This would lead to a fragment at m/z 228.
Cleavage of the benzyl group: A prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion ([C7H7]⁺), is a characteristic fragmentation of benzyl ethers. The remaining fragment would be at m/z 182.
Loss of the nitro group (•NO2): This would produce a fragment ion at m/z 227.
Further fragmentation of these primary ions would lead to a complex pattern that is characteristic of the molecule's structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is expected to show several characteristic absorption bands:
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration in a carboxylic acid dimer.
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl stretching vibration.
N-O Stretch (Nitro Group): Two strong absorption bands are expected for the asymmetric and symmetric stretching vibrations of the nitro group, typically appearing around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
C-O Stretch (Ether): The stretching vibration of the aryl-alkyl ether bond is expected to produce a signal in the range of 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).
C-H Stretch (Aromatic): Absorptions for the aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 |
| Nitro Group | Asymmetric N-O Stretch | 1520 - 1560 |
| Nitro Group | Symmetric N-O Stretch | 1340 - 1380 |
| Ether | C-O Stretch | 1200 - 1275 |
| Aromatic | C-H Stretch | > 3000 |
Note: Expected wavenumber ranges are based on standard IR correlation tables and data from similar compounds.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions in the crystal lattice. For this compound, a single-crystal X-ray diffraction analysis would determine bond lengths, bond angles, and torsion angles with high precision.
Based on studies of other benzoic acid derivatives, it is highly probable that this compound crystallizes to form centrosymmetric dimers in the solid state. researchgate.net These dimers are held together by strong hydrogen bonds between the carboxylic acid groups of two adjacent molecules. The crystal packing is likely to be further stabilized by other intermolecular interactions, such as π-π stacking between the aromatic rings and C-H···O interactions. The planarity of the benzoic acid moiety and the orientation of the benzyloxy and nitro groups relative to the ring would also be precisely determined. A similar compound, 2-allyloxy-5-nitrobenzoic acid, has been shown to form such dimeric structures through strong O-H···O hydrogen bonds. nih.gov
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic techniques are fundamental in the analytical chemistry of this compound, enabling its separation from impurities and its quantification in various matrices. These methods are crucial for ensuring the quality and purity of the compound in research and development.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity and quantifying this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this purpose, leveraging the compound's polarity for effective separation.
Methodology & Findings: A typical RP-HPLC method for the analysis of benzoic acid derivatives involves a C18 column, which is a nonpolar stationary phase. nih.govresearchgate.net The separation of this compound and its potential process-related impurities is achieved using a mobile phase gradient. This mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often a buffer or water acidified with agents like formic acid or phosphoric acid to control the pH and ensure the carboxylic acid is in its protonated form. sielc.comthaiscience.infoekb.eg
Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic rings and the nitro group in the molecule are strong chromophores. upb.ronih.gov The wavelength for detection is optimized to achieve the highest sensitivity for the compound. For quantitative analysis, a calibration curve is constructed by plotting the peak area of the analyte against known concentrations of a reference standard. nih.gov The method's validation, following guidelines like those from the International Conference on Harmonization (ICH), would ensure its specificity, linearity, precision, accuracy, and robustness. ekb.eg
Below is a hypothetical data table illustrating typical HPLC parameters for the analysis of this compound.
Table 1: Illustrative HPLC Parameters for this compound Analysis | Parameter | Value/Condition | | :--- | :--- | | Chromatograph | Agilent 1260/Infinity-II or similar | | Column | C18, 5 µm, 4.6 x 250 mm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 30 | | | 15 | 90 | | | 20 | 90 | | | 22 | 30 | | | 25 | 30 | | Flow Rate | 1.0 mL/min | | Detection | UV at 270 nm | | Injection Volume | 10 µL | | Column Temp. | 30 °C | | Retention Time | ~ 8.5 min (approximate) |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, although it often requires a derivatization step due to the compound's low volatility and the presence of a polar carboxylic acid group. nih.gov GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and structural information. nih.gov
Methodology & Findings: For GC-MS analysis, the carboxyl group of this compound is typically converted into a more volatile ester or silyl (B83357) ester derivative. nih.gov A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a similar silylating agent, which replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group. nih.gov
The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas (like helium) through a capillary column (e.g., a HP-5MS). d-nb.info The separation is based on the compound's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting fragments are detected. The mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the identity of the compound. researchgate.net Quantification can be achieved by using an internal standard and monitoring specific ions. nih.gov
Table 2: Representative GC-MS Analytical Conditions
| Parameter | Value/Condition |
|---|---|
| Gas Chromatograph | Agilent 7890A or similar |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium, 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 300°C at 15°C/min, hold for 10 min |
| Mass Spectrometer | Inert MSD with Triple-Axis Detector or similar |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-550 amu |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a cornerstone analytical technique used to determine the elemental composition (by mass) of a sample. For a pure sample of this compound, this method serves to confirm its empirical and molecular formula (C₁₄H₁₁NO₅). nih.gov
Methodology & Findings: The analysis is performed using an elemental analyzer, which subjects a small, precisely weighed amount of the compound to high-temperature combustion in a stream of oxygen. This process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or its oxides, which are then reduced to N₂. These combustion products are then separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy.
The experimentally determined mass percentages of carbon, hydrogen, and nitrogen are then compared with the theoretical values calculated from the molecular formula of this compound. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.
Table 3: Elemental Analysis Data for C₁₄H₁₁NO₅
| Element | Theoretical Mass % | Experimental Mass % (Typical) |
|---|---|---|
| Carbon (C) | 61.99% | 61.95 ± 0.3% |
| Hydrogen (H) | 4.09% | 4.12 ± 0.3% |
| Nitrogen (N) | 5.16% | 5.14 ± 0.3% |
| Oxygen (O) | 29.49% (by difference) | - |
Environmental Fate and Degradation Studies
Photolytic Degradation Pathways of Aromatic Nitro Compounds
Photolytic degradation, initiated by the absorption of sunlight, is a significant pathway for the transformation of many aromatic compounds in the environment. For nitroaromatic compounds, the position of the nitro group is a critical factor in determining the photochemical mechanism.
The structure of 5-(Benzyloxy)-2-nitrobenzoic acid contains an ortho-nitrobenzyl moiety, a well-studied class of photo-labile compounds. The photolysis of ortho-nitrobenzyl derivatives is known to proceed via an intramolecular hydrogen atom transfer from a benzylic position to the excited nitro group. researchgate.net In the case of this compound, the benzylic protons of the benzyloxy group are available for such a transfer. This process typically leads to the formation of an aci-nitro intermediate, which can then rearrange to release the protected group, in this case, likely leading to the cleavage of the benzyl (B1604629) ether bond. researchgate.net Studies on other ortho-nitrophenols have shown that irradiation can initiate an intramolecular hydrogen transfer from the phenolic hydroxyl group to the nitro group, resulting in the formation of nitrous acid (HONO). psu.edursc.org While this compound does not have a free hydroxyl group, the principle of intramolecular hydrogen transfer remains a key potential pathway.
The degradation of the related compound 2-(4-hydroxyphenylazo)benzoic acid has been studied under UV irradiation, highlighting that pH and the presence of oxidizing agents like H₂O₂ or NaOCl can significantly influence degradation kinetics. journalcsij.com This suggests that the environmental matrix, including water chemistry, will play a crucial role in the photodegradation rate of this compound.
Biodegradation Mechanisms in Aquatic and Terrestrial Environments
Biodegradation is a key process for the removal of organic pollutants from soil and water, mediated by microorganisms such as bacteria and fungi. The biodegradation of nitroaromatic compounds can proceed through several distinct mechanisms, primarily involving either the reduction of the nitro group or the initial oxidative attack on the aromatic ring. researchgate.net
For nitrobenzoic acids, both reductive and oxidative bacterial degradation pathways have been identified. nih.gov The specific pathway often depends on the microbial strain and the position of the nitro group.
Reductive Pathways : In many anaerobic and some aerobic bacteria, the initial step is the reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. For example, the degradation of 4-nitrobenzoate (B1230335) by Burkholderia cepacia and Ralstonia paucula proceeds through the formation of 4-hydroxylaminobenzoate, which is then converted to protocatechuate. researchgate.net
Oxidative Pathways : Some bacteria can initiate degradation by removing the nitro group as nitrite (B80452) (-NO₂⁻). A novel pathway for 2-nitrobenzoate (B253500) degradation was identified in Arthrobacter sp. SPG, which utilizes a monooxygenase to convert 2-nitrobenzoate directly to salicylate (B1505791) and nitrite. nih.govdoaj.org The salicylate is then further degraded via catechol. nih.govdoaj.org
Given that the target molecule is a 2-nitrobenzoic acid derivative, it could potentially be degraded by either of these pathways. The presence of the large benzyloxy substituent at the 5-position might sterically hinder enzymatic attack, potentially favoring one pathway over another or requiring initial modification of the substituent.
Furthermore, the ether linkage of the benzyloxy group represents another potential site for microbial action. Aromatic ethers can be cleaved by specialized enzymes. For instance, some strategies for lignin (B12514952) degradation involve the hydrogenolysis of C-O bonds in aromatic ethers to produce arenes. researchgate.net It is conceivable that microorganisms could first cleave the benzylic ether bond, yielding 5-hydroxy-2-nitrobenzoic acid and toluene (B28343), which would then be degraded through their respective known pathways.
A study on the biodegradation of 5-nitroanthranilic acid (structurally similar with a substituent at the 5-position) by Bradyrhizobium sp. revealed an initial hydrolytic deamination to form 5-nitrosalicylic acid, which is then subject to ring cleavage without prior removal of the nitro group. nih.gov This suggests that for 5-substituted nitroaromatics, degradation can proceed even with the substituent present.
| Compound | Organism/System | Pathway Type | Key Initial Intermediates | Reference |
|---|---|---|---|---|
| 2-Nitrobenzoate | Arthrobacter sp. SPG | Oxidative | Salicylate, Catechol | nih.govdoaj.org |
| 2-Nitrobenzoate | Burkholderia sp. SJ98 | Reductive | o-Hydroxylaminobenzoate, Anthranilate | nih.gov |
| 4-Nitrobenzoate | Burkholderia cepacia | Reductive | 4-Hydroxylaminobenzoate, Protocatechuate | researchgate.net |
| 5-Nitroanthranilic Acid | Bradyrhizobium sp. JS329 | Hydrolytic Deamination | 5-Nitrosalicylic Acid | nih.gov |
Chemical Stability under Environmental Stressors
The chemical stability of this compound under typical environmental conditions (e.g., varying pH, temperature) will influence its persistence and transport. The two primary functional groups susceptible to abiotic chemical transformation are the carboxylic acid and the benzyl ether.
The benzene (B151609) ring itself, particularly when substituted with an electron-withdrawing nitro group, is generally stable against oxidative cleavage by common environmental oxidants. organic-chemistry.org However, the benzylic ether linkage is a point of potential chemical vulnerability. Benzyl ethers can be cleaved under strongly acidic conditions, though such conditions are rare in most natural environments. fiveable.me More relevant is their susceptibility to oxidative cleavage. organic-chemistry.orgacs.org The reaction of benzyl ethers with oxidizing agents like ozone or other radical species generated photochemically in the environment could lead to the cleavage of the ether bond, forming 5-hydroxy-2-nitrobenzoic acid and benzaldehyde. organic-chemistry.orgrsc.org
Future Research Directions and Translational Perspectives for 5 Benzyloxy 2 Nitrobenzoic Acid
Exploration of Novel Synthetic Strategies
The synthesis of 5-(Benzyloxy)-2-nitrobenzoic acid presents unique challenges due to the specific arrangement of its three functional groups: a carboxylic acid, a nitro group, and a benzyloxy group. The electronic properties and directing effects of these groups on the benzene (B151609) ring require carefully controlled reaction conditions to achieve the desired isomer with high purity.
Future research into synthetic strategies should focus on several key areas:
Regioselectivity: Current synthetic routes, often involving the nitration of a substituted benzoic acid or the oxidation of a substituted toluene (B28343), can produce a mixture of isomers. chemcess.comwikipedia.org Developing novel catalytic systems or using advanced directing groups could significantly improve the regioselectivity of the nitration or other substitution steps, leading to higher yields of the desired 5-benzyloxy-2-nitro isomer and simplifying purification processes. google.com
Efficiency and Green Chemistry: Traditional methods may rely on harsh reagents and produce significant waste. Future explorations could involve the development of more sustainable and atom-economical synthetic pathways. This includes investigating enzymatic catalysis, phase-transfer catalysis, and the use of greener solvents and reagents.
Flow Chemistry: The application of continuous flow chemistry could offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can enhance safety, particularly when dealing with nitration reactions, improve yield, and allow for easier scalability compared to batch processing.
Development of Highly Selective Derivatives for Specific Research Probes
The structural scaffold of this compound is a promising starting point for the design and synthesis of highly selective molecular probes for biological and chemical research. The presence of multiple functional groups allows for targeted modifications to tune the molecule's properties for specific applications.
Photoaffinity Labels: The nitroaromatic system is a key feature that can be exploited. For instance, derivatives could be designed as photoaffinity labels to investigate biological targets. A relevant study demonstrated the synthesis of an azido-substituted nitrobenzoate analog that, upon photoactivation, covalently binds to and helps identify components of chloride channels in cell membranes. nih.gov Future work could adapt the this compound scaffold to create similar probes for other biological channels or receptors.
Enzyme Inhibitors: The benzoic acid framework is present in many biologically active molecules. Research has shown that derivatives of 2-hydroxybenzoic acid can act as selective inhibitors for enzymes like sirtuin 5 (SIRT5), which is implicated in metabolic diseases and cancer. nih.govresearchgate.net By modifying the benzyloxy and nitro groups of this compound, it may be possible to develop new classes of potent and selective inhibitors for various enzymes, turning them into valuable research tools.
Fluorescent Probes: The core structure can be functionalized by attaching fluorophores. These fluorescent derivatives could serve as probes for imaging in various biological contexts. For example, fluorescent probes based on other molecular structures have been developed to target cyclooxygenase (COX) enzymes, which are biomarkers for conditions like ovarian cancer. mdpi.com Similarly, benzyloxybenzene derivatives have been explored as flexible probes for detecting β-Amyloid plaques associated with Alzheimer's disease. nih.gov This suggests a clear path for developing novel imaging agents from the this compound template.
Integration into Advanced Materials Science Research
The unique combination of a rigid aromatic core with a flexible benzyloxy group makes this compound an interesting building block for advanced materials.
Polymers and Macrocycles: The carboxylic acid group provides a reactive handle for polymerization or for the synthesis of complex macrocyclic structures. Research on the related compound 3-(Benzyloxy)-5-nitrobenzoic acid has shown its utility as a precursor for creating macrocycles with potential applications in nanotechnology and host-guest chemistry. Similar strategies could be applied to the 5,2-isomer to generate novel materials with tailored cavities and properties.
Functional Materials: P-Nitrobenzoic acid derivatives have been explored for designing functional materials used in sensors, coatings, and optoelectronic devices. chemicalbook.com The electron-withdrawing nature of the nitro group in this compound makes it a candidate for creating materials with interesting electronic or pH-sensitive properties.
Supramolecular Gels: Benzoic acid derivatives have been successfully used to create supramolecular gelators capable of self-assembling into fibrous networks. researcher.life These gels have potential applications in areas like environmental remediation, such as cleaning up oil spills. The specific stereochemistry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) of this compound and its derivatives could be harnessed to form novel gels with unique properties.
Mechanistic Studies on Underexplored Reactivity Pathways
While the general reactivity of nitrobenzoic acids is understood, the interplay between the benzyloxy, nitro, and carboxylic acid groups in the 5,2-isomer presents opportunities for deeper mechanistic studies.
Electronic Interplay: The presence of both an electron-donating group (benzyloxy, via resonance) and two electron-withdrawing groups (nitro and carboxyl) creates a complex electronic environment on the aromatic ring. While the ring is generally deactivated towards electrophilic substitution, chemcess.comchemicalbook.com detailed kinetic and computational studies could elucidate the precise nature of this interplay and potentially uncover conditions for unexpected reactivity.
Intramolecular Catalysis and Interactions: Research could investigate the potential for intramolecular interactions between the functional groups. For example, the proximity of the carboxylic acid and benzyloxy groups might influence the reactivity of either group or the conformation of the molecule, which could be exploited in catalysis or molecular recognition.
Photochemical Reactivity: Nitroaromatic compounds are known to be photochemically active. A focused investigation into the photochemistry of this compound could reveal novel light-induced reactions, such as cyclizations or rearrangements, leading to the synthesis of complex new molecules that are not accessible through traditional thermal reactions.
Q & A
Q. What are the optimal synthetic routes for preparing 5-(Benzyloxy)-2-nitrobenzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : A plausible route involves benzyl protection of a hydroxyl group on a nitrobenzoic acid precursor. For example, 2-hydroxy-5-nitrobenzoic acid ( ) can react with benzyl bromide under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF. Monitoring reaction progress via TLC or HPLC is critical. Post-reaction, acidification and recrystallization (using ethanol/water) can isolate the product. Optimization may require adjusting stoichiometry (1.2–1.5 eq benzyl bromide), temperature (60–80°C), and reaction time (12–24 hrs) to maximize yield .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Combine chromatographic and spectroscopic techniques:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (acidified with 0.1% TFA) to assess purity (>95%) ().
- NMR : Confirm the benzyloxy group (δ 5.1–5.3 ppm for CH₂, aromatic protons at δ 7.3–8.2 ppm) and nitro group (meta to carboxylic acid, influencing splitting patterns).
- FT-IR : Look for characteristic peaks: ~1700 cm⁻¹ (carboxylic acid C=O), ~1520 and ~1350 cm⁻¹ (NO₂ asymmetric/symmetric stretching) .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (N₂/Ar). The nitro group may decompose under prolonged heat (>40°C) or strong oxidizers (). Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products like 2-nitrobenzoic acid or benzyl alcohol derivatives .
Advanced Research Questions
Q. How does the electron-withdrawing nitro group influence the acidity of the carboxylic acid moiety in this compound?
- Methodological Answer : The nitro group meta to the carboxylic acid enhances acidity via resonance and inductive effects. Measure pKa using potentiometric titration (e.g., in 20% DMSO/water) and compare to non-nitrated analogs (e.g., 5-benzyloxybenzoic acid). Computational studies (DFT at B3LYP/6-31G*) can model charge distribution and predict pKa shifts. Experimental values are expected to be ~1.5–2.0 units lower than unsubstituted benzoic acid (pKa ~4.2) .
Q. What strategies mitigate side reactions during the benzylation of 2-hydroxy-5-nitrobenzoic acid?
- Methodological Answer :
- Protecting Groups : Pre-protect the carboxylic acid as a methyl ester (via CH₃I/K₂CO₃) to prevent O-benzylation of the acid group ().
- Selective Solvents : Use DMF to enhance solubility of the phenolic intermediate while minimizing esterification.
- Catalysis : Add catalytic KI (0.1 eq) to accelerate benzyl bromide reactivity via in situ generation of benzyl iodide .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Perform DFT calculations (Gaussian 16) to map electrostatic potential surfaces (EPS) and identify electrophilic sites. The nitro group directs electrophilic substitution to the para position relative to itself, while the benzyloxy group may sterically hinder ortho positions. Validate predictions experimentally via reactions with amines or thiols, monitoring regioselectivity via LC-MS .
Q. What are the challenges in analyzing trace impurities in this compound, and how can they be resolved?
- Methodological Answer : Common impurities include unreacted starting material (2-hydroxy-5-nitrobenzoic acid) and over-alkylated products. Use hyphenated techniques:
Q. How does the benzyloxy group impact the compound’s bioavailability in pharmacological studies?
- Methodological Answer : The benzyloxy group increases lipophilicity (logP ~2.5 vs. ~1.0 for hydroxyl analog), enhancing membrane permeability but potentially reducing aqueous solubility. Assess via:
- LogP : Shake-flask method (octanol/water).
- Caco-2 cell assays : Measure permeability coefficients (Papp).
- Solubility : Use HPLC to quantify solubility in PBS (pH 7.4) and simulated gastric fluid .
Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields for nitrobenzoic acid derivatives: How to address reproducibility issues?
- Methodological Answer : Variations may arise from moisture sensitivity of intermediates or incomplete benzylation. Standardize protocols:
Q. Conflicting stability data for nitroaromatic compounds: How to design robust storage protocols?
- Methodological Answer :
Perform comparative stability studies under varying conditions (light, humidity, temperature). Use DOE (Design of Experiments) to identify critical factors. For long-term storage, lyophilization or formulation as a sodium salt (improved hygroscopicity) may enhance stability .
Applications in Advanced Research
Q. Can this compound serve as a precursor for photoactive probes?
- Methodological Answer :
The nitro group can be reduced to an amine (e.g., H₂/Pd-C) for conjugation with fluorophores. Test photostability under UV/Vis irradiation (e.g., 365 nm for 24 hrs) and compare quantum yields to analogs. Potential applications include pH-sensitive probes or metal-ion sensors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
